molecular formula C15H19NO3 B1420291 4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid CAS No. 1094645-44-9

4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid

Cat. No. B1420291
M. Wt: 261.32 g/mol
InChI Key: OYUQOUNNXUNJJE-UHFFFAOYSA-N
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Description

The compound “4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecule also contains a butanoic acid group and a methoxyethyl group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an indole ring, a butanoic acid group, and a methoxyethyl group . The indole ring is a key structural component of many natural and synthetic molecules, including neurotransmitters, pharmaceuticals, and psychedelic substances .


Chemical Reactions Analysis

Indole derivatives are known to participate in a variety of chemical reactions . They can act as nucleophiles in electrophilic substitution reactions, or as electrophiles in nucleophilic substitution reactions . The specific reactions that “4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid” can undergo would depend on the reaction conditions and the other reactants present.

Scientific Research Applications

Urease Inhibition and Potential Therapeutic Agent

4-(1H-indol-3-yl)butanoic acid and its derivatives have been explored for their inhibitory potential against the urease enzyme. This study found the compounds to be potent inhibitors, suggesting their potential as valuable therapeutic agents in drug design programs. The compounds exhibited mild cytotoxicity towards cell membranes, indicating a degree of safety for therapeutic use (Nazir et al., 2018).

CXC Chemokine Receptor-2 Antagonists

Derivatives of 4-(2-arylindol-3-yl) butanoic acid, including 4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid, have been identified as active CXC chemokine receptor-2 (CXCR2) antagonists. These compounds are proposed to be useful in treating a broad range of inflammatory diseases, showcasing their significance in the field of anti-inflammatory therapeutics (Expert Opinion on Therapeutic Patents, 2003).

Synthesis and Biological Activity

The compound and its derivatives have been synthesized and studied for their biological activities. For instance, one study focused on the synthesis and dual inhibition of α1-AR and 5α-reductase, highlighting its potential in managing conditions like benign prostatic hyperplasia (BPH). The study also noted the lack of cytotoxicity against human cells, which is crucial for pharmaceutical applications (Zeng et al., 2020).

Antitumor Activity

Research into 4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid derivatives has also revealed moderate antitumor activities against various malignant tumor cells. This suggests its potential use in cancer therapy, with specific effectiveness noted against certain cancer cell lines (Horishny & Matiychuk, 2020).

Metal Complex Formation

Studies have also investigated the formation of metal complexes with 4-(1H-indol-3-yl)butanoic acid, examining their stability and thermodynamic properties. This research is significant for understanding the compound's interactions with metals, which could have implications in various fields, including materials science and biochemistry (Mubarak & El-Bindary, 2010).

Neuropsychotropic Activity

Indole-containing γ-aminobutyric acids, synthesized from 4-amino-3-indolylbutanoic acids, showed neuropsychotropic activity. This implies potential applications in treating neurological and psychiatric disorders, highlighting the compound's significance in neuropharmacology (Berestovitskaya et al., 2018).

Anti-Diabetic Potential

The compound has been investigated for its anti-diabetic properties through the inhibition of the α-glucosidase enzyme. This research is crucial for developing new therapeutic agents for diabetes management, indicating the compound's potential in endocrinology and metabolic diseases (Nazir et al., 2018).

Future Directions

Indole derivatives, including “4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid”, have potential for further exploration in various fields, including medicinal chemistry, due to their diverse biological activities . Future research could focus on elucidating the specific biological targets and mechanisms of action of this compound, as well as optimizing its physical and chemical properties for potential therapeutic applications .

properties

IUPAC Name

4-[1-(2-methoxyethyl)indol-3-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-19-10-9-16-11-12(5-4-8-15(17)18)13-6-2-3-7-14(13)16/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUQOUNNXUNJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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